molecular formula C12H18F2O4 B6173080 1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione CAS No. 2639417-63-1

1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

Cat. No. B6173080
CAS RN: 2639417-63-1
M. Wt: 264.3
InChI Key:
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Description

1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione, commonly referred to as DFCB, is an organic compound that has been used for a variety of scientific and research applications. It is a colorless, crystalline solid with a melting point of 92-94°C. DFCB has been found to be a useful reagent in organic synthesis, and has also been used as a catalyst in the synthesis of various organic compounds. Additionally, DFCB has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

DFCB has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a model compound for the study of organic reactions. Additionally, DFCB has been studied for its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFCB is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may result in increased levels of acetylcholine, which could lead to increased neurotransmission in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCB are not fully understood. However, some studies have suggested that DFCB may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, DFCB may have potential anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using DFCB in laboratory experiments include its low cost, low toxicity, and low reactivity. Additionally, DFCB is relatively easy to synthesize and can be readily obtained from commercial sources. The main limitation of using DFCB in laboratory experiments is its lack of specificity, as it can interact with a variety of substrates and enzymes.

Future Directions

The potential future directions for DFCB research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of DFCB could provide insight into the development of more specific and effective inhibitors of acetylcholinesterase. Finally, further research into the synthesis and purification of DFCB could lead to improved methods for its production and use in laboratory experiments.

Synthesis Methods

DFCB is most commonly synthesized using a three-step reaction sequence. The first step involves the reaction of cyclobutanol with hydrofluoric acid to yield the cyclobutyl fluoride. This is followed by a reaction of the cyclobutyl fluoride with diethyl ether to yield the desired 1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione. The final step involves the hydrolysis of the dione to yield the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione involves the reaction of 3,3-difluorocyclobutanone with ethyl acetoacetate in the presence of a base to form the intermediate product, which is then reacted with ethyl iodide to yield the final product.", "Starting Materials": [ "3,3-difluorocyclobutanone", "ethyl acetoacetate", "base", "ethyl iodide" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, to form the intermediate product.", "Step 2: The intermediate product is then reacted with ethyl iodide in the presence of a base, such as potassium carbonate or sodium hydride, to yield the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

2639417-63-1

Product Name

1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione

Molecular Formula

C12H18F2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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